molecular formula C25H26N2O5S2 B2728313 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 391867-00-8

ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2728313
CAS RN: 391867-00-8
M. Wt: 498.61
InChI Key: JMZORUKASCYHOA-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dihydroquinolin-1(2H)-one, which is a bioactive scaffold used in plant disease management . The compound also contains a sulfonyl group, an amide group, and a carboxylate ester group, which could potentially contribute to its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FTIR, NMR, and X-ray diffraction . These techniques can provide information about the functional groups present in the compound and their arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as UV-visible spectroscopy and mass spectrometry . These techniques can provide information about the compound’s absorption spectrum and molecular weight, respectively.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Akkurt et al. (2008) focused on the synthesis of a compound by the reaction of trans-rac-4-(hydroxymethyl)-2-phenethyl-3-(thiophen-2-yl)-3,4-dihydroisoquinolin-1(2H)-one, which shares a similar quinoline core structure. The crystal structure of this compound revealed weak intermolecular interactions, suggesting its potential for further chemical modification and investigation in material science or pharmaceutical applications (Akkurt, Öztürk Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).

Potential Antimicrobial Agents

Research into new quinazolines, a class closely related to quinolines, identified compounds with significant antimicrobial activity. Although the structure of the compound differs, this research underscores the potential of quinoline derivatives in developing new antimicrobial agents, which could suggest similar applications for the compound you're interested in (Desai, Shihora, & Moradia, 2007).

Catalysis and Synthetic Applications

Khaligh (2014) utilized a related compound in catalysis, highlighting the use of quinoline derivatives in facilitating organic synthesis reactions. This points to the potential application of the compound as a catalyst or reactant in synthetic organic chemistry, particularly in creating complex organic molecules (Khaligh, 2014).

Material Science and Optoelectronics

Smeyanov et al. (2017) investigated mesomeric betaines constructed from quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers for their fluorescent properties. Such research indicates the potential of using compounds with thiophene and quinoline units in optoelectronic devices due to their interesting electronic and fluorescent properties (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Molecular Docking and Drug Design

Research by El-Azab et al. (2016) on a compound with a dihydroquinazolin structure employed molecular docking studies to investigate its potential as a drug molecule. This approach could similarly be applied to the compound , suggesting its possible exploration in drug design and pharmaceutical research based on structure-activity relationships (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. The information gained could potentially be used to design and develop more potent 3,4-dihydroquinolin-1(2H)-one derivatives .

properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-4-32-25(29)22-16(2)17(3)33-24(22)26-23(28)19-11-13-20(14-12-19)34(30,31)27-15-7-9-18-8-5-6-10-21(18)27/h5-6,8,10-14H,4,7,9,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZORUKASCYHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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